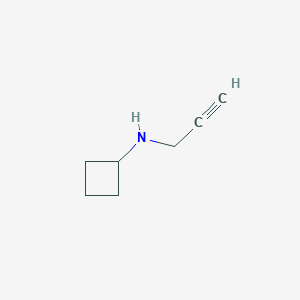

N-(prop-2-yn-1-yl)cyclobutanamine

Vue d'ensemble

Description

N-(prop-2-yn-1-yl)cyclobutanamine is a chemical compound that belongs to the class of cyclobutylamines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)cyclobutanamine can be achieved through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another method includes the copper(II) chloride catalyzed three-component coupling of cyclohexanone, amines, and alkynes under solvent-free conditions .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

N-(prop-2-yn-1-yl)cyclobutanamine undergoes various chemical reactions, including:

Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.

Cyclocondensation: Reaction with phenyl isothiocyanate to form benzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Molecular oxygen under visible light without an external photosensitizer.

Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of potassium hydroxide.

Major Products

Oxidation: Formamides.

Cyclocondensation: Benzimidazole-2-thiones.

Applications De Recherche Scientifique

Biomedical Research

Neurodegenerative Diseases

N-(prop-2-yn-1-yl)cyclobutanamine derivatives have shown promise in the study of neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's propargylamine structure contributes to its neuroprotective effects and inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration.

- Methods of Application : Administered in experimental models to evaluate MAO-B inhibition.

- Results : Studies indicate reduced oxidative stress and stabilization of mitochondrial membranes, critical for neuroprotection.

Oncology

In cancer research, derivatives like pargyline have been identified as inhibitors of lysine-specific demethylase-1 (LSD-1), which plays a role in tumor progression.

Chemical Synthesis

Green Chemistry

this compound is utilized in solvent-free synthesis processes, which are environmentally friendly alternatives to traditional methods that often involve harmful solvents.

| Synthesis Method | Outcome |

|---|---|

| A3 Coupling Reactions | High yields of propargylamines with minimal environmental impact |

Analytical Chemistry

The compound serves as a reagent for quantifying reactive cysteine residues in proteins. This application is crucial for understanding protein function and structure.

- Methods : Selective labeling of cysteine residues followed by mass spectrometry.

- Results : Precise quantification of thiol reactivity, providing insights into redox biology.

Material Science

This compound is also explored for its reactivity in developing new materials, particularly polymers with specific functional groups.

| Application Field | Details |

|---|---|

| Polymer Synthesis | Incorporated into polymer chains to create materials with potential antiulcer and anticancer properties |

Pharmacology

The compound has been investigated for its antimicrobial properties, contributing to the design of new antibiotics through the synthesis of 1,2,3-triazole compounds via click chemistry.

| Field | Application |

|---|---|

| Antimicrobial Research | Development of new antimicrobial agents |

Monoamine Oxidase Inhibition

A study demonstrated that this compound acts as a reversible inhibitor of MAO, with an IC50 value indicating effective inhibition. This finding is significant for developing treatments for mood disorders.

Antimicrobial Efficacy

In vitro studies showed significant activity against various pathogenic bacteria, supporting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) results suggest further exploration into its clinical applications.

Mécanisme D'action

The mechanism of action of N-(prop-2-yn-1-yl)cyclobutanamine involves its role as a photosensitizer in oxidative reactions. It generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and potential biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(penta-2,4-diyn-1-yl)-o-phenylenediamine: Similar in structure and undergoes cyclocondensation reactions.

N-alkyl-N-(prop-2-yn-1-yl)anilines: Undergo oxidative formylation reactions.

Activité Biologique

N-(prop-2-yn-1-yl)cyclobutanamine is a compound that has garnered attention in various fields of biomedical research due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and results from recent studies.

Chemical Structure and Properties

This compound features a cyclobutane ring bonded to an amine group and a propynyl group. Its molecular formula is . The presence of the propynyl moiety is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases.

- Receptor Modulation : It can act on receptors involved in pain signaling, potentially influencing pathways related to inflammation and pain perception.

- Oxidative Stress Reduction : By stabilizing mitochondrial membranes, it may help mitigate oxidative stress, a critical factor in neurodegeneration.

1. Neuroprotective Effects

This compound derivatives have been studied for their neuroprotective properties. Research indicates that these compounds can reduce oxidative stress and improve mitochondrial function, making them promising candidates for treating conditions like Parkinson's and Alzheimer's disease.

Case Study : A study demonstrated that derivatives of this compound showed significant inhibition of MAO-B activity in vitro, leading to reduced levels of neurotoxic metabolites associated with dopaminergic neuron degeneration.

2. Cancer Research

In oncology, this compound has been explored for its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression.

Results : In vitro assays revealed that compounds derived from this compound exhibited anti-cancer properties by inducing apoptosis in cancer cell lines through the modulation of epigenetic markers.

3. Chemoproteomics

The compound is also utilized in chemoproteomic platforms to analyze reactive cysteine proteomes. This application is crucial for understanding protein function and redox biology.

Methodology : Thiol-reactive probes derived from this compound were employed to label and quantify reactive cysteines in cellular models, followed by mass spectrometry analysis.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(prop-2-yn-1-yl)aniline | Aniline group instead of cyclobutane | Enhanced electron-donating properties |

| N-(penta-2,4-diyn-1-y)cyclobutanamine | Extended alkyne chain | Greater reactivity due to multiple triple bonds |

| N-(butanoyl)cyclobutanamine | Contains a butanoyl group | Different functional group altering reactivity |

The uniqueness of N-(prop-2-yn-1-y)cyclobutanamine lies in its ability to act as a photosensitizer and generate reactive oxygen species (ROS), distinguishing it from other similar compounds that may not exhibit these properties .

Propriétés

IUPAC Name |

N-prop-2-ynylcyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-6-8-7-4-3-5-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFQDWIZPNACNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.